molecular formula C11H10O3 B8220515 3-(Benzofuran-2-yl)oxetan-3-ol

3-(Benzofuran-2-yl)oxetan-3-ol

Cat. No.: B8220515
M. Wt: 190.19 g/mol
InChI Key: KQQPFOJKMRDIJP-UHFFFAOYSA-N
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Description

3-(Benzofuran-2-yl)oxetan-3-ol is a bicyclic compound combining a benzofuran moiety with an oxetane ring substituted at the 3-position by a hydroxyl group. Benzofuran derivatives are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and fluorescence properties . The oxetane ring, a strained four-membered oxygen heterocycle, enhances metabolic stability and solubility in pharmaceuticals, making this compound a promising candidate for drug development .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-11(6-13-7-11)10-5-8-3-1-2-4-9(8)14-10/h1-5,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQPFOJKMRDIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

This two-step approach involves generating a benzofuran-2-yl lithium intermediate followed by nucleophilic addition to oxetan-3-one (Scheme 1):

Step 1: Lithium-halogen exchange

  • Substrate : 2-Bromo-benzofuran derivatives.

  • Reagent : n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.

  • Intermediate : Benzofuran-2-yl lithium.

Step 2: Nucleophilic addition

  • Electrophile : Oxetan-3-one.

  • Conditions : Gradual warming to room temperature (12 h), followed by aqueous workup and purification via flash chromatography.

Key Data

ParameterValueSource
Yield77%
SolventTHF
Temperature−78°C to RT
PurificationFlash chromatography (EtOAc/hexanes)

Mechanistic Insights

The reaction proceeds via deprotonation of the aryl bromide to form a lithium intermediate, which attacks the carbonyl carbon of oxetan-3-one. The resulting alkoxide is protonated during workup to yield the tertiary alcohol.

Friedel-Crafts Alkylation Using Lewis Acid Catalysis

Methodology

Benzofuran derivatives undergo electrophilic substitution with 3-aryloxetan-3-ols under Lewis acid conditions (Scheme 2):

  • Catalyst : Tin(IV) chloride (SnCl₄) or boron trifluoride (BF₃).

  • Solvent : Dichloromethane (CH₂Cl₂) or nitromethane (CH₃NO₂).

  • Conditions : Room temperature, 2–6 h.

Key Data

ParameterValueSource
Yield51–84%
DiastereoselectivityModerate to high
Substrate ScopeElectron-rich benzofurans

Mechanistic Insights

The Lewis acid activates the oxetanol, generating a carbocation that undergoes Friedel-Crafts alkylation with the benzofuran. Subsequent oxetane ring opening and re-closure may occur, depending on the reaction conditions.

Brønsted Acid-Catalyzed Cyclization

Methodology

A one-pot synthesis utilizing HNTf₂ (bis(trifluoromethanesulfonyl)imide) as a catalyst (Scheme 3):

  • Substrates : Benzofuran-2-carbaldehyde and 1,2-diols.

  • Conditions : Acetonitrile (MeCN), 50°C, 0.3 M concentration.

  • Key Step : Formation of a dioxane intermediate, followed by acid-mediated cyclization.

Key Data

ParameterValueSource
Yield91%
Catalyst Loading10 mol% HNTf₂
ByproductWater

Mechanistic Insights

The Brønsted acid promotes dehydration of the oxetanol to form a carbocation, which reacts with the diol to form a 1,4-dioxane intermediate. Intramolecular cyclization then yields the target compound.

Transition Metal-Free Thiol Alkylation

Methodology

A Li-catalyzed coupling between 3-(hydroxymethyl)oxetane and benzofuran-2-thiols (Scheme 4):

  • Catalyst : Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂).

  • Solvent : Chloroform or dichloromethane.

  • Conditions : 40°C, 6–12 h.

Key Data

ParameterValueSource
Yield68–86%
ChemoselectivityHigh (no ring-opening observed)

Mechanistic Insights

The lithium catalyst facilitates C–OH activation, enabling nucleophilic displacement by the thiol. The oxetane ring remains intact due to the mild conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Lithium-halogen exchangeHigh regioselectivityRequires cryogenic conditions77%
Friedel-CraftsBroad substrate scopeModerate diastereoselectivity51–84%
Brønsted acid catalysisOne-pot, scalableSensitive to moisture91%
Thiol alkylationTransition metal-freeLimited to thiol substrates68–86%

Challenges and Optimization Strategies

  • Stability of intermediates : Oxetan-3-ol derivatives are prone to ring-opening under acidic conditions. Use of aprotic solvents (e.g., THF) and low temperatures mitigates this.

  • Purification : Flash chromatography with ethyl acetate/hexanes gradients effectively separates the product from regioisomers.

  • Scalability : The Brønsted acid method (HNTf₂) is preferred for large-scale synthesis due to shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuran-2-yl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzofuran ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzofuran-2-yl)oxetan-3-ol is not fully understood. benzofuran derivatives are known to interact with various molecular targets, including enzymes and receptors, which could explain their diverse biological activities . The hydroxyl group in the oxetane ring may also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines

  • Structure : Incorporates a thiazole ring instead of oxetane, with a benzofuran substituent at position 4 .
  • Synthesis: Catalyst-free, one-pot reactions of substituted anilines, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol (yields: 73–83%) .
  • Properties : Crystallizes with intermolecular C–H···X (X = N, O, π) and π···π interactions, influenced by substituents (e.g., methoxy vs. fluoro groups) .

3,3-Disubstituted-3H-benzofuran-2-one Derivatives

  • Structure : Features a benzofuran-2-one lactone ring .
  • Synthesis : Resynthesized via literature protocols, with characterization by cyclic voltammetry and DPPH assays for antioxidant activity .
  • Activity : Demonstrated radical scavenging capacity comparable to ascorbic acid in vitro .

3-(1-Benzofuran-2-yl)-5-substituted aryl-1,2-oxazoles

  • Structure : Oxazole ring linked to benzofuran at position 3 .
  • Synthesis: Derived from benzofuran chalcone and hydroxylamine hydrochloride in ethanol .
  • Activity : Exhibited nitric oxide scavenging (IC₅₀: 18–32 μM) and lipid peroxidation inhibition (IC₅₀: 23–45 μM) .

(E)-2-(Benzofuran-2-yl)acrylonitrile Derivatives

  • Structure : Acrylonitrile backbone conjugated with benzofuran and furan groups .
  • Properties : Solid-state emission enhancement via molecular engineering, with a 55% yield .

3-(Benzofuran-2-yl)pyrrolo-oxazolones

  • Structure : Combines benzofuran with a trifluoromethyl-substituted pyrrolo-oxazolone ring .
  • Synthesis : N-heterocyclic carbene (NHC)-catalyzed [6+2] annulation (68% yield) .

Key Comparative Data

Compound Class Core Structure Synthesis Yield Key Properties/Activities References
3-(Benzofuran-2-yl)oxetan-3-ol Benzofuran + oxetane N/A* Hypothesized metabolic stability [12]
Thiazol-2(3H)-imines Thiazole 73–83% Crystalline networks, catalyst-free synthesis
Benzofuran-2-ones Lactone Not reported Antioxidant (DPPH IC₅₀ ~20 μM)
1,2-Oxazoles Oxazole Not reported Nitric oxide scavenging (IC₅₀: 18–32 μM)
Acrylonitriles Acrylonitrile 55% Solid-state fluorescence
Pyrrolo-oxazolones Oxazolone 68% Trifluoromethyl-enhanced reactivity

Functional and Application Differences

  • Antioxidant Activity : Benzofuran-2-ones and 1,2-oxazoles outperform other derivatives, with IC₅₀ values close to ascorbic acid .
  • Synthetic Efficiency : Thiazol-2(3H)-imines and pyrrolo-oxazolones achieve high yields (68–83%) under optimized conditions .
  • Material Science : Acrylonitrile derivatives exhibit tunable emission properties, making them suitable for optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Benzofuran-2-yl)oxetan-3-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization or coupling reactions. For example, benzofuran precursors (e.g., benzofuran-2-carboxylic acid derivatives) can react with oxetane-forming reagents under specific conditions. Reaction parameters like solvent polarity (CH₂Cl₂ vs. toluene), catalysts (e.g., DMAP, AlCl₃), and temperature (reflux vs. room temperature) critically affect regioselectivity and yield .
  • Key Considerations : Use kinetic studies to identify rate-limiting steps. For instance, NaH in THF at 20°C may favor selective alkylation, while higher temperatures (110°C in toluene) promote cycloaddition reactions .

Q. How can researchers characterize the stability of this compound under varying pH and oxidative conditions?

  • Methodology : Perform accelerated stability studies using HPLC or LC-MS to monitor degradation products. Oxidative conditions (e.g., KMnO₄ or CrO₃) may cleave the oxetane ring, while acidic/basic environments could hydrolyze the benzofuran moiety .
  • Key Considerations : Include control experiments with stabilizers (e.g., antioxidants like BHT) to assess protective effects on the oxetane ring .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology : Combine ¹H/¹³C NMR to verify the oxetane ring’s substitution pattern (e.g., chemical shifts for C3-OH at δ 90–100 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies hydroxyl stretching (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the bioisosteric potential of this compound in drug design?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to compare the compound’s binding affinity with traditional bioisosteres (e.g., carbonyl or geminal dimethyl groups). The oxetane ring’s polarity and sp³ hybridization may improve metabolic stability compared to planar aromatic systems .
  • Key Considerations : Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics to target proteins (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?

  • Methodology : Employ DoE (Design of Experiments) to systematically vary parameters (e.g., stoichiometry, solvent polarity). For example, conflicting reports on regioselectivity may arise from competing SN1/SN2 mechanisms; polar aprotic solvents (DMF) favor SN2 pathways, reducing byproducts .
  • Case Study : Adjusting AlCl₃ concentration in CH₂Cl₂ can shift product distribution between oxetane and benzofuran adducts .

Q. How does the oxetane ring in this compound influence its pharmacokinetic properties in preclinical models?

  • Methodology : Conduct in vitro ADME assays:

  • Solubility : Measure logP values (e.g., shake-flask method) to assess hydrophilicity.
  • Metabolic Stability : Use liver microsomes to compare oxidation rates against non-oxetane analogs .
    • Key Insight : The oxetane’s rigidity may reduce CYP450-mediated metabolism, enhancing half-life .

Q. What are the structure-activity relationships (SAR) for this compound analogs in anti-inflammatory or antimicrobial applications?

  • Methodology : Synthesize derivatives with modified substituents (e.g., fluorophenyl or pyridyl groups) and test in cell-based assays (e.g., TNF-α inhibition for anti-inflammatory activity). Compare IC₅₀ values to identify critical functional groups .
  • Example : Dichloropyridine-substituted oxetanes show enhanced antimicrobial activity due to improved membrane permeability .

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